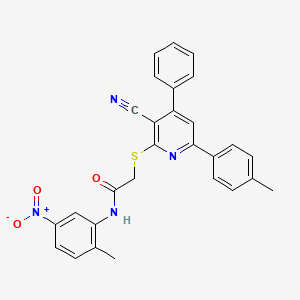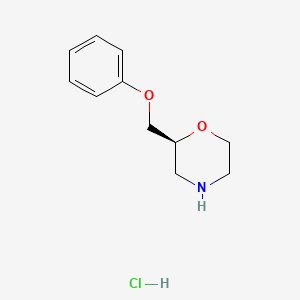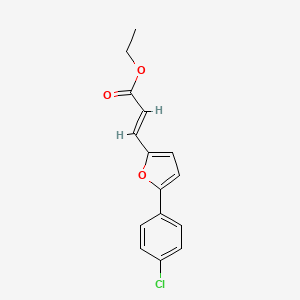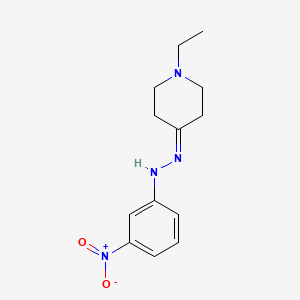![molecular formula C5H4N2S B11770340 4H-Pyrrolo[3,2-d]thiazole CAS No. 59839-75-7](/img/structure/B11770340.png)
4H-Pyrrolo[3,2-d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrrolo[3,2-d]thiazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrrolo[3,2-d]thiazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of thiazolidine-2,4-dione with suitable reagents under specific conditions . Another approach involves the heating of 4-azidothiazole-5-carbaldehyde in bromobenzene, which affords the corresponding this compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4H-Pyrrolo[3,2-d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4H-Pyrrolo[3,2-d]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is a core structure in several pharmacologically active molecules, making it a target for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4H-Pyrrolo[3,2-d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been studied as an inhibitor of topoisomerase II alpha and other enzymes involved in cellular processes .
Comparison with Similar Compounds
4H-Pyrrolo[3,2-d]thiazole can be compared with other similar heterocyclic compounds, such as:
- Pyrazolo[3,4-d]thiazole
- Thieno[2,3-d]thiazole
- Isoxazolo[3,4-d]thiazole
These compounds share structural similarities but differ in their specific ring systems and functional groups. The uniqueness of this compound lies in its specific fused ring system, which imparts distinct chemical and biological properties .
Properties
CAS No. |
59839-75-7 |
|---|---|
Molecular Formula |
C5H4N2S |
Molecular Weight |
124.17 g/mol |
IUPAC Name |
4H-pyrrolo[3,2-d][1,3]thiazole |
InChI |
InChI=1S/C5H4N2S/c1-2-6-5-4(1)7-3-8-5/h1-3,6H |
InChI Key |
XUDWQIQSQRSXCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1N=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11770267.png)



![2-((6-Ethyl-3-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B11770300.png)


![6-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11770324.png)


![N-(3-Ethoxy-4-methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11770335.png)


